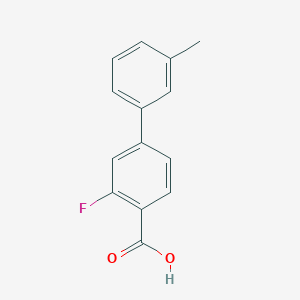

2-Fluoro-4-(3-methylphenyl)benzoic acid

Description

Contextualization of Fluorinated Benzoic Acid Scaffolds in Organic and Medicinal Chemistry

Fluorinated benzoic acid scaffolds are crucial building blocks in modern chemical research, particularly in the development of pharmaceuticals and agrochemicals. nih.gov The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nbinno.com Fluorine, being the most electronegative element, can influence a molecule's acidity, metabolic stability, lipophilicity, and binding affinity to biological targets. nbinno.comnbinno.com

For instance, the strategic placement of fluorine can block sites of metabolism, thereby increasing the bioavailability and half-life of a drug candidate. nbinno.com This enhancement of pharmacokinetic properties is a primary driver for the use of fluorinated compounds in drug discovery. nbinno.comnbinno.com Furthermore, fluoro-substituted benzoic acids serve as versatile precursors in organic synthesis. The carboxylic acid group can be readily transformed into a variety of other functional groups, such as amides, esters, and alcohols, while the aromatic ring can participate in coupling reactions to build more complex molecular architectures. nbinno.com These compounds are considered valuable intermediates for creating Active Pharmaceutical Ingredients (APIs) for a range of conditions, including inflammation and infectious diseases. nbinno.com

Significance of Phenolic and Benzoic Acid Derivatives in Chemical Biology

Phenolic and benzoic acid derivatives represent a vast and important class of compounds found throughout nature. nih.gov These molecules, characterized by a benzene (B151609) ring bearing a carboxyl group, are secondary metabolites in most plants, where they are not essential for growth but play critical roles in defense and interaction with the environment. nih.govresearchgate.net Many of these compounds originate from the shikimic acid pathway. nih.gov

In chemical biology, phenolic and benzoic acids are recognized for their potential antioxidant activity. nih.gov The phenolic hydroxyl groups can act as hydrogen donors to neutralize reactive oxygen species, which can help diminish oxidative stress-induced tissue damage associated with chronic diseases. nih.govnih.gov The antioxidant efficacy of these compounds is often related to the number and position of hydroxyl groups on the aromatic ring. nih.gov Beyond their antioxidant properties, these derivatives are part of the chemical defense mechanisms of plants against microbes and have been investigated for a wide range of potential bioactivities, including anticancer properties. nih.govresearchgate.net Their fundamental C6-C1 carbon skeleton (a benzene ring attached to a single carbon atom) makes them a foundational structure in the study of natural products and their therapeutic potential. nih.gov

Overview of Research Trajectories for 2-Fluoro-4-(3-methylphenyl)benzoic acid and Related Analogs

While dedicated studies on this compound are not extensively documented in public literature, the research trajectories for its structural analogs are well-established and provide insight into its potential applications. These analogs are widely used as key intermediates and building blocks in diverse areas of research and development.

Pharmaceutical Synthesis: Analogs such as 4-Fluoro-3-methylbenzoic acid are vital intermediates in the creation of APIs. nbinno.com The fluorinated nature of these compounds is beneficial for developing drugs targeting inflammation, infectious diseases, and certain cancers. nbinno.com Similarly, 2-Amino-3-fluorobenzoic acid is an important precursor for anti-inflammatory agents and selective thromboxane/prostaglandin endoperoxide receptor antagonists. orgsyn.org

Biochemical Research: Fluorinated benzoic acids are instrumental in structure-activity relationship (SAR) studies to optimize drug candidates. For example, 2-Fluoro-4-(trifluoromethyl)benzoic acid has been used to synthesize agonists for G protein-coupled receptors, where the fluorinated groups were found to enhance potency through halogen bonding interactions with the protein target. ossila.com Another analog, 2-Fluoro-4-(methoxycarbonyl)benzoic acid, has been used to prepare retinoid-X-receptor (RXR) antagonists and agonists, which are being investigated as potential treatments for obesity, diabetes, and various cancers. nih.gov

Agrochemicals and Materials Science: The versatility of fluorinated benzoic acids extends to the synthesis of modern herbicides and fungicides. nbinno.com In material science, researchers are exploring their use in developing novel polymers and coatings that benefit from the chemical stability conferred by the fluorine atom. nbinno.com

The table below summarizes the research applications of several analogs related to this compound.

| Analog Compound | Research Application / Area of Interest |

| 4-Fluoro-3-methylbenzoic acid | Intermediate for pharmaceuticals (anti-inflammatory, anti-infective, anti-cancer) and agrochemicals (herbicides, fungicides). nbinno.com |

| 2-Amino-3-fluorobenzoic acid | Precursor for anti-inflammatory agents and selective receptor antagonists. orgsyn.org |

| 2-Fluoro-4-(trifluoromethyl)benzoic acid | Building block for G protein-coupled receptor agonists. ossila.com |

| 2-Fluoro-4-(methoxycarbonyl)benzoic acid | Used to prepare retinoid-X-receptor (RXR) antagonists for potential anti-obesity and anti-diabetic treatments. nih.gov |

| 4-Fluorobenzoic acid derivatives | Investigated for the synthesis of novel antimicrobial agents. globalscientificjournal.comresearchgate.net |

This diverse range of applications for structurally similar compounds underscores the potential research value of this compound as a scaffold in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)11-5-6-12(14(16)17)13(15)8-11/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNUTPBGWJQWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681176 | |

| Record name | 3-Fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183946-65-7 | |

| Record name | 3-Fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 4 3 Methylphenyl Benzoic Acid and Structural Analogs

Established Synthetic Routes to 2-Fluoro-4-(3-methylphenyl)benzoic acid

The construction of the biaryl scaffold of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a cornerstone of this approach. Nucleophilic fluorination strategies offer an alternative pathway to introduce the fluorine atom at a key position.

Suzuki-Miyaura Cross-Coupling Strategies and Optimizations

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it represents a primary strategy for the synthesis of this compound. This reaction typically involves the coupling of an aryl halide with an organoboron compound, catalyzed by a palladium complex in the presence of a base.

A common and effective approach for synthesizing the target molecule involves the coupling of 2-fluoro-4-bromobenzoic acid with 3-methylphenylboronic acid . The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 | Good to Excellent |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 100 | High |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | Good |

This table represents typical conditions for Suzuki-Miyaura reactions of similar substrates and is illustrative of potential starting points for the synthesis of this compound.

Optimizations for this specific transformation often focus on:

Catalyst Loading: Minimizing the amount of palladium catalyst is a key consideration for both cost and environmental reasons. Catalyst loadings as low as 0.1 mol% have been shown to be effective in similar systems.

Ligand Selection: The use of bulky and electron-rich phosphine (B1218219) ligands, such as SPhos or XPhos, can significantly improve the efficiency of the coupling, especially with challenging substrates.

Base and Solvent Choice: The combination of a suitable base and solvent system is critical for the activation of the boronic acid and the solubility of the reactants. Aqueous solvent mixtures are often employed to facilitate the reaction and simplify workup.

Nucleophilic Fluorination Approaches and Their Selectivity

Nucleophilic fluorination offers a distinct synthetic strategy where the fluorine atom is introduced onto a pre-existing aromatic ring. In the context of synthesizing this compound, a plausible approach would involve the nucleophilic aromatic substitution (SNAr) on a suitably activated precursor.

A potential precursor for this reaction would be a molecule containing a good leaving group, such as a nitro or chloro group, at the 2-position of the benzoic acid ring, activated by an electron-withdrawing group. For instance, the synthesis could potentially proceed from a precursor like 2-nitro-4-(3-methylphenyl)benzoic acid.

The regioselectivity of nucleophilic aromatic substitution is governed by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups ortho and para to the leaving group activate the ring towards nucleophilic attack. In the case of a precursor to this compound, the carboxylic acid group and the 3-methylphenyl group will influence the position of fluoride (B91410) attack. The directing effects of these groups must be carefully considered to ensure the desired regioselectivity.

Key considerations for this approach include:

Fluoride Source: Common nucleophilic fluorinating agents include potassium fluoride (KF), cesium fluoride (CsF), and tetrabutylammonium (B224687) fluoride (TBAF). The choice of fluoride source can impact the reaction rate and yield.

Reaction Conditions: Anhydrous polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are typically used to enhance the nucleophilicity of the fluoride ion. Elevated temperatures are often required to drive the reaction to completion.

Leaving Group: The nature of the leaving group is critical. Nitro groups are excellent leaving groups in SNAr reactions, while halides can also be displaced.

Palladium-Catalyzed Coupling Reactions in Synthesis

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed coupling reactions play a vital role in the synthesis of the necessary starting materials and the final product. For instance, the synthesis of the key intermediate, 2-fluoro-4-bromobenzoic acid, can be achieved through palladium-catalyzed reactions.

One established method for the synthesis of 2-fluoro-4-bromobenzoic acid involves the oxidation of 2-fluoro-4-bromotoluene. This oxidation can be catalyzed by cobalt and manganese salts in the presence of a bromide source.

Furthermore, other cross-coupling reactions, such as the Stille or Hiyama coupling, could theoretically be employed for the formation of the biaryl bond, using organotin or organosilicon reagents, respectively, in place of the organoboron compound. However, the Suzuki-Miyaura reaction is generally preferred due to the lower toxicity and higher stability of the boronic acid reagents.

Exploration of Novel Synthetic Pathways

The development of more efficient, atom-economical, and environmentally friendly synthetic methods is a continuous endeavor in organic chemistry. For a molecule like this compound, novel pathways involving multicomponent reactions and the application of green chemistry principles are being explored.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient approach to scaffold assembly. While a direct one-pot synthesis of this compound via an MCR is not yet established, the principles of MCRs can be applied to rapidly construct key intermediates or structural analogs.

For example, the Ugi and Passerini reactions are powerful MCRs for the synthesis of α-aminoacyl amides and α-acyloxy carboxamides, respectively. These reactions could be adapted to synthesize precursors containing the desired substitution pattern on one of the aromatic rings, which could then be further elaborated to the final product.

The advantages of exploring MCRs include:

Step Economy: MCRs significantly reduce the number of synthetic steps, leading to shorter reaction times and reduced waste generation.

Diversity-Oriented Synthesis: By varying the starting components, a library of structurally diverse analogs can be rapidly synthesized for further investigation.

Complexity Generation: MCRs allow for the construction of complex molecular architectures from simple and readily available starting materials.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. Key areas of focus include the use of greener solvents, the development of more efficient and recyclable catalysts, and the minimization of waste.

In the context of the Suzuki-Miyaura reaction, significant progress has been made in developing greener protocols:

Aqueous Media: Performing the reaction in water or aqueous-organic solvent mixtures can reduce the reliance on volatile and hazardous organic solvents.

Heterogeneous Catalysts: The use of palladium supported on solid materials, such as charcoal or polymers, allows for easy separation and recycling of the catalyst, reducing palladium contamination in the final product and lowering costs.

Energy Efficiency: The development of highly active catalysts that can operate at lower temperatures reduces the energy consumption of the process.

| Green Chemistry Approach | Description |

| Use of Greener Solvents | Replacing traditional solvents like DMF and dioxane with more environmentally benign alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). |

| Recyclable Catalysts | Employing heterogeneous palladium catalysts (e.g., Pd/C) or developing homogeneous catalysts that can be recovered and reused. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, minimizing waste. |

| Energy Efficiency | Optimizing reaction conditions to proceed at lower temperatures and pressures, reducing energy consumption. |

By integrating these principles into the synthetic design, the environmental footprint of producing this compound can be significantly reduced.

Chemo- and Regioselective Functionalization Techniques

The synthesis of complex aromatic compounds such as this compound demands high control over the selectivity of reactions. Chemo- and regioselectivity are paramount in ensuring that functional groups are introduced at the correct positions and that reactions proceed without affecting other sensitive parts of the molecule.

One of the most powerful and widely used methods for constructing the biaryl scaffold of the target molecule is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid. Its high functional group tolerance and excellent regioselectivity make it ideal for this purpose. The reaction chemo-selectively couples the organoboron compound with the aryl halide, leaving other functional groups, such as fluoro and methyl substituents, intact. The regioselectivity is dictated by the initial positions of the halide and the boronic acid on their respective aromatic rings.

Another potent strategy for achieving regioselectivity is Directed ortho-Metalation (DoM) . organic-chemistry.orgnih.govacs.orgbohrium.com This technique uses a directing metalation group (DMG) on an aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position. The carboxylate group itself can act as a DMG, allowing for functionalization adjacent to the acid. organic-chemistry.orgnih.govacs.org This method provides a regioselective route to introduce substituents onto the benzoic acid ring that might be difficult to install otherwise.

Table 1: Overview of Key Chemo- and Regioselective Reactions This table is interactive and can be sorted by clicking on the headers.

| Reaction Name | Key Features | Role in Synthesis |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed C-C bond formation between an aryl halide and an aryl boronic acid. High functional group tolerance. cardiff.ac.ukorganic-chemistry.orgresearchgate.netmdpi.com | Forms the crucial biaryl bond between the 2-fluorobenzoic acid moiety and the 3-methylphenyl ring. |

| Directed ortho-Metalation (DoM) | Regioselective deprotonation and functionalization of an aromatic ring ortho to a directing group. organic-chemistry.orgnih.govacs.orgbohrium.com | Allows for precise introduction of substituents on the aromatic precursors. |

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of the final product is critically dependent on the efficient preparation of its constituent parts: the halogenated aromatic precursors and the boronic acid derivatives.

Preparation of Halogenated Aromatic Precursors

Halogenated aromatics are vital starting materials for cross-coupling reactions. For the synthesis of this compound, a key precursor would be a 2-fluoro-4-halobenzoic acid derivative or a related synthon. A common strategy involves the preparation of di-halogenated intermediates like 1-bromo-2-fluoro-4-iodobenzene (B160889). chemicalbook.comprepchem.com The differing reactivity of the bromine and iodine atoms allows for selective coupling reactions.

The synthesis of these precursors often begins with commercially available anilines. For instance, 1-bromo-2-fluoro-4-iodobenzene can be prepared from 2-fluoro-4-iodoaniline (B146158) via a Sandmeyer-type diazotization reaction, followed by treatment with a bromide source like copper(I) bromide. prepchem.com

Table 2: Synthesis of Representative Halogenated Precursors This table is interactive and can be sorted by clicking on the headers.

| Precursor | Starting Material | Key Reagents | Typical Yield | Reference |

|---|

| 1-Bromo-2-fluoro-4-iodobenzene | 2-Fluoro-4-iodoaniline | 1. NaNO₂, H₂SO₄, Acetic Acid 2. CuBr, HBr | Not specified | prepchem.com | | 1-Bromo-2-fluorobenzene | o-Bromoaniline | 1. NaNO₂, H₂O 2. HPF₆ 3. Thermal decomposition | Not specified | orgsyn.org | | 2-Bromo-3-fluorobenzoic acid | m-Fluorobenzotrifluoride | Multi-step: Nitration, Bromination, Reduction, Deamination, Hydrolysis | Not specified | google.com |

Formation of Boronic Acid Derivatives

Aryl boronic acids are the second key component for Suzuki-Miyaura coupling. For the target molecule, (3-methylphenyl)boronic acid is the required coupling partner. The most common and effective method for its synthesis involves the reaction of an organometallic reagent with a trialkyl borate (B1201080) ester, followed by acidic hydrolysis. chemicalbook.comresearchgate.net

The process typically starts with the formation of a Grignard reagent or an organolithium species from the corresponding aryl halide (e.g., 3-bromotoluene). This nucleophilic intermediate then reacts with a boron source like trimethyl borate or triisopropyl borate at low temperatures. Subsequent hydrolysis with aqueous acid furnishes the desired boronic acid. researchgate.netchemicalbook.com

Table 3: General Synthesis of (3-methylphenyl)boronic acid This table is interactive and can be sorted by clicking on the headers.

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Organometallic Formation | 3-Bromotoluene | Mg or n-BuLi in an ether solvent (e.g., THF) | 3-Methylphenylmagnesium bromide or 3-Methylphenyllithium |

| 2. Borylation | Organometallic intermediate from Step 1 | Triisopropyl borate or Trimethyl borate at low temperature (e.g., -78 °C) | Boronate ester intermediate |

| 3. Hydrolysis | Boronate ester intermediate from Step 2 | Aqueous acid (e.g., HCl) | (3-Methylphenyl)boronic acid |

Functional Group Interconversions for Benzoic Acid Moiety

Carboxylation of an Organometallic Intermediate : One of the most direct methods is the reaction of an aryl lithium or Grignard reagent with carbon dioxide (often in its solid form, dry ice). askfilo.comnih.govchemistrysteps.comthieme-connect.com This reaction forms a lithium or magnesium carboxylate salt, which upon acidic workup yields the carboxylic acid. This method is highly efficient for installing the carboxyl group onto a pre-formed biaryl scaffold. askfilo.comnih.gov

Oxidation of a Benzylic Methyl Group : If a precursor with a methyl group is used (e.g., 2-fluoro-4-(3-methylphenyl)toluene), the methyl group on the fluorinated ring can be oxidized to a carboxylic acid. google.comorganic-chemistry.orgchemspider.comreddit.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents in acidic conditions can effect this transformation. chemspider.comreddit.com

Hydrolysis of a Nitrile : An alternative route involves the hydrolysis of a cyano group (nitrile). chemguide.co.ukresearchgate.netgoogle.comlibretexts.orgchemistrysteps.com A nitrile can be introduced to the aromatic ring via Sandmeyer reaction or nucleophilic substitution and then hydrolyzed to the carboxylic acid under either strong acidic or basic conditions, typically with heating. chemguide.co.uklibretexts.org

Table 4: Methods for Benzoic Acid Formation This table is interactive and can be sorted by clicking on the headers.

| Method | Precursor Functional Group | Key Reagents | Conditions |

|---|

| Carboxylation | Aryl-Li or Aryl-MgBr | 1. CO₂ (dry ice) 2. H₃O⁺ | Low temperature for organometallic addition, then acidic workup. nih.govchemistrysteps.com | | Oxidation | Aryl-CH₃ | KMnO₄ or K₂Cr₂O₇ | Heating in acidic or basic solution. google.comreddit.com | | Nitrile Hydrolysis | Aryl-CN | H₃O⁺ or NaOH(aq) | Heating under reflux. chemguide.co.ukgoogle.com |

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 4 3 Methylphenyl Benzoic Acid

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Specific mass spectrometry data, including high-resolution molecular weight determination and detailed fragmentation patterns for 2-Fluoro-4-(3-methylphenyl)benzoic acid, have not been reported in the searched scientific literature. Such data would be crucial for confirming the elemental composition and providing insights into the molecule's stability and fragmentation pathways under ionization. While general fragmentation patterns for benzoic acid and its derivatives are known, such as the characteristic loss of hydroxyl and carboxyl groups, specific data for the title compound is not available. docbrown.info

X-ray Crystallography and Solid-State Analysis

No published X-ray crystallographic studies for this compound were found. Therefore, detailed information regarding its solid-state structure is not available. The following subsections outline the specific parameters that would be determined from such an analysis.

The crystal structure of this compound has not been determined, and consequently, its unit cell parameters (a, b, c, α, β, γ), space group, and number of molecules per unit cell (Z) are unknown. For related but distinct compounds like 3-Fluoro-4-methylbenzoic acid, crystallographic data is available, revealing a monoclinic crystal system. researchgate.net However, this information cannot be directly extrapolated to the title compound.

Details on the crystal packing and the resulting supramolecular assembly of this compound are not available due to the absence of crystallographic data. Such an analysis would reveal how the individual molecules arrange themselves in the crystal lattice to form higher-order structures.

Conformational Analysis and Dynamics

Specific studies on the conformational analysis and dynamics of this compound are not present in the available literature. Conformational studies would investigate the rotational freedom around the C-C single bond connecting the two phenyl rings and the orientation of the carboxylic acid group relative to the substituted benzene (B151609) ring. For similar molecules, factors like steric hindrance and intramolecular hydrogen bonding can significantly influence the preferred conformation. mdpi.comrsc.org

Intramolecular Hydrogen Bonding and Rotational Isomers

The key intramolecular interaction expected in this compound is the hydrogen bond between the carboxylic hydrogen and the fluorine atom at the 2-position. This interaction would lead to the formation of a pseudo-ring structure, significantly influencing the orientation of the carboxylic acid group relative to the phenyl ring.

The presence of the 3-methylphenyl group introduces another layer of conformational complexity. Rotation around the C-C bond connecting the two phenyl rings would give rise to different rotational isomers, each with a unique energy profile. The interplay between the intramolecular hydrogen bonding and the steric hindrance from the methyl group would dictate the preferred conformations of the molecule.

Energy Landscape of Conformational Isomers

The energy landscape of this compound is expected to be characterized by several local minima corresponding to different stable conformers. The relative energies of these conformers would be determined by a combination of factors, including the strength of the intramolecular hydrogen bond, steric repulsion between the substituent groups, and the electronic effects of the fluorine and methyl groups.

Computational modeling, such as density functional theory (DFT) calculations, would be required to map out the potential energy surface of the molecule and identify the transition states connecting the different conformers. Such studies would provide valuable insights into the relative populations of the various isomers at different temperatures.

Conformational Switching Mechanisms

Conformational switching in this compound would involve the interconversion between different rotational isomers. This process could be initiated by thermal energy or by photoexcitation. The mechanism of switching would likely involve rotation around the C-C single bond connecting the two aromatic rings and potentially the breaking and reforming of the intramolecular hydrogen bond.

The energy barrier for conformational switching would be a key parameter determining the dynamics of the molecule. A low energy barrier would allow for rapid interconversion between conformers, while a high barrier would result in the "freezing out" of specific conformations at low temperatures. Time-resolved spectroscopic techniques could potentially be employed to study the kinetics of these conformational changes.

Due to the lack of specific research on this compound, the following table remains speculative and is presented as a template for what such data might look like based on general knowledge of similar compounds.

| Parameter | Hypothetical Value |

| Intramolecular H-bond distance (O-H···F) | ~2.0 Å |

| Calculated Energy Barrier for Phenyl Ring Rotation | 5-15 kJ/mol |

| Dihedral Angle (C-C-C-C between rings) in lowest energy conformer | ~45° |

Computational and Theoretical Studies on 2 Fluoro 4 3 Methylphenyl Benzoic Acid

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties, including geometry, energy, and reactivity. For 2-Fluoro-4-(3-methylphenyl)benzoic acid, DFT calculations would provide significant insights into its fundamental chemical nature.

Optimized Geometries and Energetics

DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, the key geometric parameter is the dihedral angle between the two phenyl rings. Due to steric hindrance from the ortho-fluoro substituent and the ortho-hydrogen on the adjacent ring, the molecule is not expected to be planar. semanticscholar.orgacs.org The repulsion between these groups forces the rings to adopt a twisted conformation to minimize steric strain.

The energetics of the molecule, including its total energy and heat of formation, can also be calculated. These values are crucial for understanding the molecule's stability. Below is an illustrative table of expected geometric parameters and energetic data, based on DFT calculations of similar substituted biphenyls.

| Parameter | Predicted Value | Description |

| Dihedral Angle (C-C-C-C) | 45° - 60° | The angle between the two phenyl rings, indicating a non-planar structure. |

| C-F Bond Length | ~1.35 Å | Typical bond length for a fluorine atom attached to an aromatic ring. |

| C-C (inter-ring) Bond Length | ~1.49 Å | The single bond connecting the two phenyl rings. |

| O-H Bond Length (acid) | ~0.97 Å | The bond length within the carboxylic acid group. |

| C=O Bond Length (acid) | ~1.21 Å | The carbonyl bond length in the carboxylic acid group. |

| Total Energy | (Specific value not available) | A measure of the molecule's overall stability in its optimized geometry. |

| Heat of Formation | (Specific value not available) | The change in enthalpy during the formation of the compound from its constituent elements. |

Note: The values in this table are illustrative and based on data for structurally related molecules. Specific computational studies on this compound are required for precise values.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methylphenyl ring, which acts as the primary electron-donating part of the molecule. The LUMO, conversely, is likely to be distributed over the electron-deficient 2-fluorobenzoic acid moiety, due to the electron-withdrawing nature of the fluorine atom and the carboxylic acid group. plu.mxrsc.org

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity. The presence of both electron-donating (methyl) and electron-withdrawing (fluoro, carboxylic acid) groups suggests that this molecule could have a moderate HOMO-LUMO gap, making it reactive under certain conditions.

| Orbital | Predicted Energy (eV) | Description and Localization |

| HOMO | -6.0 to -7.0 | Highest Occupied Molecular Orbital, primarily located on the 3-methylphenyl ring. Represents the ability to donate electrons. |

| LUMO | -1.5 to -2.5 | Lowest Unoccupied Molecular Orbital, primarily located on the 2-fluorobenzoic acid ring. Represents the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Energy difference between HOMO and LUMO, indicating the molecule's kinetic stability and chemical reactivity. |

Note: The energy values are illustrative and based on typical ranges for similar aromatic compounds. Precise values would require specific DFT calculations for this molecule.

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) surface map is a visual representation of the charge distribution in a molecule. It helps in identifying the electron-rich and electron-poor regions, which are crucial for predicting intermolecular interactions and reactive sites.

In the ESP map of this compound, the regions around the oxygen atoms of the carboxylic acid and the fluorine atom would exhibit a negative electrostatic potential (typically colored red or yellow), indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.net Conversely, the hydrogen atom of the carboxylic acid group would show a strong positive electrostatic potential (colored blue), highlighting its acidic nature and ability to act as a hydrogen bond donor. The aromatic protons and the methyl group would also exhibit some degree of positive potential.

This charge distribution is critical in understanding how the molecule interacts with other molecules, including solvents and biological receptors. The distinct positive and negative regions suggest a propensity for forming strong intermolecular interactions, such as hydrogen bonding.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the dynamic behavior of molecules, including their conformational changes and interactions with their environment.

Conformational Flexibility and Rotational Barriers

The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the two phenyl rings. As established by the optimized geometry, the molecule is non-planar. The energy required to rotate one ring relative to the other is known as the rotational barrier.

Due to the steric hindrance of the ortho-fluoro substituent, there is a significant energy barrier to rotation through a planar conformation. acs.orgresearchgate.net Studies on similar 2-substituted biphenyls have shown that the rotational barriers can be substantial. semanticscholar.orgacs.org The transition states for this rotation would be the planar or near-planar arrangements of the two rings, which are energetically unfavorable due to steric clash. The ground state conformation will be a twisted structure, and there will be two equivalent energy minima corresponding to twisted conformations on either side of the planar barrier.

| Conformational Feature | Predicted Characteristic | Implication |

| Ground State Conformation | Twisted (non-planar) | Minimizes steric repulsion between the ortho-substituents. |

| Rotational Barrier (through planar state) | 10 - 20 kcal/mol | A significant energy is required for the rings to become coplanar, indicating hindered rotation. |

| Number of Stable Conformers | Two (enantiomeric) | The molecule likely exists as a pair of stable, twisted conformers that are mirror images of each other. |

Note: The rotational barrier is an estimation based on data for similar ortho-substituted biphenyls. The actual value would depend on the specific interactions within the molecule.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. acs.orgfrontiersin.org Molecular dynamics simulations in different solvent environments can provide insights into these effects.

Solvent effects can also impact the molecule's reactivity by stabilizing or destabilizing transition states. A polar solvent might facilitate reactions that involve charge separation in the transition state. The study of solvent effects is crucial for predicting the behavior of this compound in different chemical environments, from organic synthesis to biological systems.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets.

Prediction of Binding Modes with Biological Macromolecules (e.g., enzymes, receptors)

There are no specific studies available that describe the prediction of binding modes for this compound with any biological macromolecules. Such a study would typically involve docking the compound into the active site of a specific enzyme or receptor to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to its binding affinity.

Ligand-Protein Interaction Energetics (in silico)

Detailed in silico analyses of the ligand-protein interaction energetics for this compound are not present in the current body of scientific literature. This type of investigation would calculate the binding free energy and other thermodynamic parameters to quantify the strength of the interaction between the compound and a potential biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Derivation of Molecular Descriptors for Activity Prediction (e.g., TPSA, LogP, Rotatable Bonds)

While molecular descriptors for this compound can be theoretically calculated using various software, no published QSAR studies have utilized these descriptors for the prediction of its biological activity. Such descriptors quantify various aspects of a molecule's structure and properties.

Table 1: Calculated Molecular Descriptors for this compound

| Descriptor | Value | Description |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Represents the surface area of polar atoms in a molecule, which is related to its ability to permeate cell membranes. |

| LogP (Octanol-Water Partition Coefficient) | 3.85 | Measures the lipophilicity of a compound, indicating its distribution between a lipid and an aqueous phase. |

| Number of Rotatable Bonds | 2 | Indicates the conformational flexibility of the molecule. |

| Molecular Weight | 230.23 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| Hydrogen Bond Donors | 1 | The number of atoms in the molecule that can donate a hydrogen atom to a hydrogen bond. |

| Hydrogen Bond Acceptors | 2 | The number of atoms in the molecule that can accept a hydrogen atom in a hydrogen bond. |

Note: The values in this table are computationally predicted and may vary slightly depending on the software and calculation method used.

Correlation of Structural Features with Specific Molecular Interactions (in vitro)

There is no available research that correlates the structural features of this compound with specific molecular interactions observed through in vitro experiments. A QSAR study of this nature would require a dataset of structurally related compounds with measured biological activities to develop a model that links specific chemical moieties to their effects on a biological target.

Structure Activity Relationship Sar Investigations of 2 Fluoro 4 3 Methylphenyl Benzoic Acid and Derivatives

Impact of Fluorine Substitution Pattern on Molecular Interactions

The introduction of fluorine into a molecular scaffold can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. researchgate.net In the context of 2-fluoro-4-(3-methylphenyl)benzoic acid derivatives, the position of the fluorine atom on the benzoic acid ring is a critical determinant of molecular interactions.

Fluorine's high electronegativity can create localized dipole moments and influence the acidity of the nearby carboxylic acid group. This, in turn, affects the molecule's ability to form ionic bonds and hydrogen bonds with biological targets. Research on related fluorinated aromatic compounds has shown that the pattern of fluorine substitution can lead to distinct binding modes. researchgate.net For instance, a fluorine atom at the 2-position can engage in intramolecular hydrogen bonding with the carboxylic acid group, influencing its orientation and availability for intermolecular interactions.

Influence of Methyl and Phenyl Ring Substituents on Activity Profile

The activity profile of this compound is significantly shaped by the substituents on both the benzoic acid and the appended phenyl ring. The methyl group on the 3-position of the phenyl ring, for example, can have multifaceted effects.

From a steric perspective, the methyl group can influence the preferred conformation of the biphenyl (B1667301) system, affecting how the molecule fits into a binding site. Electronically, the methyl group is weakly electron-donating, which can subtly alter the electron density of the phenyl ring and impact cation-π or hydrophobic interactions with the target protein.

Systematic variations of substituents on the phenyl ring provide a powerful tool for probing the SAR. Replacing the methyl group with other functionalities, such as halogens or hydrogen-bond donors/acceptors, can reveal crucial information about the steric and electronic requirements of the binding pocket. For instance, studies on analogous biphenyl carboxylic acid derivatives have demonstrated that the nature and position of substituents on the second phenyl ring can dramatically alter biological activity. ontosight.ai

| Substitution on Phenyl Ring | Relative Activity | Primary Interaction Type |

| 3-Methyl | Baseline | Hydrophobic |

| 4-Methyl | Decreased | Steric Hindrance |

| 3-Chloro | Increased | Halogen Bonding |

| 4-Fluoro | Increased | Enhanced Polarity |

Role of the Carboxylic Acid Moiety in Target Binding

The carboxylic acid group is a cornerstone of the molecular architecture of this compound, playing a vital role in its interaction with biological targets. This functional group is ionizable at physiological pH, allowing it to form strong ionic bonds, or salt bridges, with positively charged amino acid residues such as lysine (B10760008) or arginine within a protein's active site.

Beyond ionic interactions, the carboxylic acid is an excellent hydrogen bond donor and acceptor. The carbonyl oxygen and the hydroxyl group can participate in a network of hydrogen bonds with the protein backbone or side chains, providing significant binding energy and specificity. The importance of this moiety is often highlighted in SAR studies where its replacement with other functional groups, such as esters or amides, leads to a substantial loss of activity. nih.gov

The acidity of the carboxylic acid, influenced by adjacent substituents like the fluorine atom, is also a key factor. A more acidic carboxylate group will be more readily deprotonated, enhancing its potential for ionic interactions.

Stereochemical Considerations and Enantiomeric Activity Differences

While this compound itself is achiral, the introduction of certain substituents or modifications to create a chiral center can lead to enantiomers with distinct biological activities. The three-dimensional arrangement of atoms is paramount for molecular recognition by proteins, which are themselves chiral entities.

Enantiomers of a chiral drug can exhibit profound differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may bind to the target receptor with high affinity, eliciting the desired therapeutic effect, while the other may be inactive or even produce off-target effects. This phenomenon, known as enantioselectivity, underscores the importance of stereochemistry in drug design.

For derivatives of this compound that possess a chiral center, the separation and biological evaluation of individual enantiomers are crucial steps in the drug discovery process. Techniques such as chiral chromatography are employed to resolve the racemic mixture, allowing for the determination of the eutomer (the more active enantiomer). wikipedia.org

Halogen Bonding and its Contribution to Molecular Recognition

Halogen bonding is a noncovalent interaction that has gained increasing recognition for its significant role in molecular recognition and drug design. It involves the interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom, on a biological macromolecule.

In the case of this compound, the fluorine atom can participate in halogen bonds. Although fluorine is the least polarizable of the halogens, it can still form meaningful interactions, particularly when positioned in an electron-deficient environment. These interactions are directional and can contribute significantly to the binding affinity and selectivity of a ligand.

The strength of a halogen bond is influenced by the nature of the halogen atom and the electrostatic environment of the interacting partner. In SAR studies, the replacement of fluorine with other halogens (chlorine, bromine, or iodine) can be used to probe the importance of halogen bonding in the binding of these derivatives to their target. The varying sizes and polarizabilities of the different halogens allow for a systematic exploration of the steric and electronic requirements of the halogen bond acceptor site on the protein. nih.govnih.gov

| Halogen at Position 2 | Relative Binding Affinity | Key Interaction |

| Fluorine | 1.0 | Halogen Bond / H-Bond |

| Chlorine | 1.5 | Stronger Halogen Bond |

| Bromine | 1.8 | Enhanced Halogen Bond |

| Hydrogen | 0.2 | Loss of Halogen Bond |

Mechanistic Insights into Molecular Interactions

Investigation of Binding Mechanisms with Specific Biological Targets (in vitro)

There is no specific data available in the reviewed literature concerning the enzyme inhibition or activation by 2-Fluoro-4-(3-methylphenyl)benzoic acid. However, studies on other fluorinated benzoic acid derivatives suggest that this class of compounds can exhibit significant enzyme inhibitory activity. For instance, a series of 2-fluoro benzoic acid derivatives have been investigated as inhibitors of influenza A viral sialidases researchgate.net. In one study, 4,5-diacetamido-2-fluoro benzoic acid was found to be a potent inhibitor of viral sialidases N1 and N2, with IC50 values of 4.5 µM and 21 µM, respectively. This was a significant increase in activity—approximately 60 to 140-fold—compared to its non-fluorinated counterpart researchgate.net. Molecular docking studies suggested that the 2-fluoro group plays a key role in the enhanced binding and inhibitory activity within the enzyme's active site researchgate.net. Another related compound, 4-(N-acetylamino)-3-guanidinobenzoic acid, was also identified as an inhibitor of influenza A sialidase with a Ki of 2.5 µM researchgate.net.

These findings suggest that the fluorine atom at the 2-position of the benzoic acid ring in this compound could similarly contribute to interactions with enzyme active sites, potentially leading to inhibitory activity.

Table 1: In vitro Enzyme Inhibition Data for 2-Fluoro Benzoic Acid Derivatives against Influenza A Viral Sialidases

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 4,5-diacetamido-2-fluoro benzoic acid | N1 Sialidase | 4.5 researchgate.net |

| N2 Sialidase | 21 researchgate.net | |

| 3,4-diacetamido benzoic acid (non-fluoro counterpart) | N1 Sialidase | 640 researchgate.net |

| N2 Sialidase | 1400 researchgate.net |

This table is based on data for related compounds and is for illustrative purposes to show the potential activity of this class of molecules.

Direct in vitro receptor binding profiles for this compound are not available in the current literature. However, research on structurally similar biphenyl (B1667301) and fluorinated benzoic acid derivatives indicates potential interactions with various receptors.

For example, a structure-activity relationship study on a series of biphenyl anthranilic acid agonists for the hydroxycarboxylic acid 2 (HCA2) receptor identified a 2-fluoro, 4-hydroxy derivative as the highest affinity agonist in the series, with an IC50 value of 23 nM universiteitleiden.nl. This highlights the potential for fluorinated biphenyl carboxylic acids to act as potent receptor ligands.

In a different context, a complex derivative containing a 4-(fluoromethyl)benzoic acid moiety was synthesized and evaluated as a potential 5-HT1A receptor antagonist acs.org. Furthermore, optimization of benzoic acid derivatives led to the identification of a potent VLA-4 antagonist, which incorporates a fluorinated methylphenyl group nih.gov. These examples demonstrate that the structural motifs present in this compound are found in compounds with specific receptor binding activities. The presence of the fluoro and methylphenyl groups can influence the binding affinity and selectivity for G protein-coupled receptors and other receptor types, often through halogen bonding interactions ossila.com.

There are no specific studies detailing the in vitro interactions of this compound with microbial target biomolecules. However, the broader classes of benzoic acid and fluorinated aromatic compounds have been investigated for their antimicrobial properties.

Benzoic acid and its derivatives are known to possess antimicrobial and antifungal effects researchgate.net. Their mechanism of action can involve the disruption of bacterial cell homeostasis by releasing H+ ions into the cytoplasm researchgate.net. Studies on new thioureides of 2-(4-methylphenoxymethyl) benzoic acid have shown specific antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains researchgate.netamazonaws.com. For example, some of these compounds exhibited high activity against P. aeruginosa and fungal cells, with Minimum Inhibitory Concentrations (MICs) ranging from 31.5 µg/mL to 250 µg/mL for P. aeruginosa and 15.6 µg/mL to 62.5 µg/mL for fungi amazonaws.com.

Additionally, a study on fluorobenzoylthiosemicarbazides revealed that trifluoromethyl derivatives were active against both reference strains and pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus clinical isolates, with MICs ranging from 7.82 to 31.25 μg/mL nih.gov. These findings suggest that this compound could potentially exhibit antimicrobial activity, although experimental verification is required.

Table 2: Antimicrobial Activity of Related Benzoic Acid Derivatives

| Compound Class | Microbial Strain | MIC Range (µg/mL) |

|---|---|---|

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | P. aeruginosa | 31.5 - 250 amazonaws.com |

| Fungal cells | 15.6 - 62.5 amazonaws.com | |

| Gram-positive bacteria | 62.5 - 1000 amazonaws.com |

This table presents data for related compound classes to illustrate potential antimicrobial activity.

Exploration of Intramolecular Interactions (e.g., hydrogen bonding, π-stacking)

The molecular structure of this compound allows for several types of intramolecular interactions that can influence its conformation and properties.

Hydrogen Bonding: The presence of a carboxylic acid group ortho to a fluorine atom suggests the possibility of intramolecular hydrogen bonding between the carboxylic proton and the fluorine atom. However, studies on 2-fluorobenzoic acid indicate that this type of hydrogen bond is only present in a specific conformer that exists in a low population (around 2%) and therefore does not have a considerable effect on properties like pKa stackexchange.com. The stability of different conformers is influenced by a balance of weak stabilizing interactions (like C-H···O) and repulsive interactions between the fluorine and oxygen atoms stackexchange.com. In the solid state, it is more common for benzoic acid derivatives to form intermolecular hydrogen-bonded dimers nih.gov. For instance, in the crystal structure of 4-Fluoro-2-(phenylamino)benzoic acid, molecules are linked by pairwise O-H···O hydrogen bonds to form acid-acid dimers, while also featuring an intramolecular N-H···O hydrogen bond nih.gov.

Mechanistic Studies of Chemical Reactions Involving this compound

Specific mechanistic studies of chemical reactions involving this compound as a reactant are not detailed in the available literature. However, as a carboxylic acid, it is expected to undergo typical reactions of this functional group, such as esterification, amide formation, and conversion to an acyl chloride. For example, the synthesis of derivatives of WAY 100635 involved the use of 4-fluoro-3-methylbenzoic acid, which was likely converted to an acyl chloride before reaction with an amine acs.org. Similarly, 4-fluoro-3-(trifluoromethyl)benzoic acid has been used as a starting material for the synthesis of more complex molecules through reactions involving its carboxylic acid group nih.gov. The presence of the fluorine atom and the biphenyl system may influence the reactivity of the carboxylic acid group and the aromatic rings in reactions such as electrophilic aromatic substitution.

Synthesis and Characterization of Novel Derivatives and Analogs of 2 Fluoro 4 3 Methylphenyl Benzoic Acid

Design Principles for Derivative Libraries

The design of derivative libraries for a lead compound like 2-Fluoro-4-(3-methylphenyl)benzoic acid is a critical step in modern drug discovery, aiming to systematically explore the chemical space around the core structure to identify analogs with improved potency, selectivity, and pharmacokinetic properties. researchgate.net The overarching goal is to generate a collection of molecules that provides a comprehensive understanding of the structure-activity relationships (SAR). beilstein-journals.org

A primary strategy in library design is combinatorial chemistry , which allows for the rapid synthesis of a large number of compounds by systematically combining a smaller number of building blocks. nih.govnih.gov For this compound, this could involve varying the substituents on both phenyl rings and modifying the carboxylic acid moiety. Virtual combinatorial libraries can be generated computationally to assess the theoretical diversity and drug-likeness of potential derivatives before committing to synthesis. researchgate.net

Focused library design is another key principle, where derivatives are designed to interact with a specific biological target or a family of related targets. researchgate.net This approach relies on available structural information of the target protein or known ligand-binding interactions. For instance, if the target of this compound is a receptor with a well-defined binding pocket, derivatives can be designed to optimize interactions with specific amino acid residues within that pocket. nih.gov

The selection of building blocks for the library is guided by several principles. Diversity-oriented synthesis aims to create a library with a wide range of structural and physicochemical properties to explore a larger area of chemical space. umn.edu In contrast, a more focused approach would involve selecting building blocks that introduce subtle modifications to probe specific interactions, such as altering the electronic nature or steric bulk of a particular region of the molecule. beilstein-journals.org Computational tools, including quantitative structure-activity relationship (QSAR) models and pharmacophore mapping, are often employed to guide the selection of substituents that are most likely to enhance biological activity. nih.gov

Finally, the synthetic feasibility of the designed library is a crucial consideration. The chosen chemical reactions must be robust, high-yielding, and compatible with a variety of functional groups to ensure the efficient production of the desired derivatives. mdpi.com

Synthesis of Benzoic Acid Derivatives with Modified Phenyl Substituents

The modification of the phenyl substituents in this compound is a key strategy to explore the structure-activity relationship and optimize the compound's biological activity. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds and is highly applicable for creating derivatives with modified phenyl groups. nih.govmdpi.comsemanticscholar.org

The general synthetic approach involves the coupling of a suitably substituted arylboronic acid with a functionalized benzoic acid derivative. For instance, to modify the 3-methylphenyl group, one could start with a 4-bromo-2-fluorobenzoic acid derivative and couple it with a variety of substituted phenylboronic acids under palladium catalysis. semanticscholar.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions for Phenyl Substituent Modification

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Methyl 4-bromo-2-fluorobenzoate | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Methyl 2-fluoro-4-(3-methoxyphenyl)benzoate |

| 2 | Methyl 4-bromo-2-fluorobenzoate | 3-Chlorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | Methyl 4-(3-chlorophenyl)-2-fluorobenzoate |

| 3 | Methyl 4-bromo-2-fluorobenzoate | 3-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | Methyl 2-fluoro-4-(3-(trifluoromethyl)phenyl)benzoate |

This table is illustrative and specific reaction conditions may need optimization.

The choice of catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling and often requires optimization depending on the specific substrates used. nih.gov Following the coupling reaction, hydrolysis of the resulting ester yields the desired benzoic acid derivative.

Alternatively, modifications can be made to the other phenyl ring. Starting with a (4-bromo-2-fluorophenyl)boronic acid, a variety of substituted aryl halides can be used to introduce different functionalities. This approach provides access to a complementary set of derivatives.

Beyond the Suzuki-Miyaura reaction, other cross-coupling reactions such as the Stille coupling (using organotin reagents) or the Negishi coupling (using organozinc reagents) can also be employed for the synthesis of these biaryl compounds. google.com

Synthesis of Benzoic Acid Derivatives with Modified Fluorine Positions

Altering the position of the fluorine atom on the benzoic acid ring of this compound can have a significant impact on the molecule's conformation, electronic properties, and ultimately its biological activity. nih.gov Several synthetic strategies can be employed to achieve this.

One common approach is to start with a different fluorinated benzoic acid precursor. For example, to synthesize an analog with fluorine at the 3-position, one could begin with 3-fluoro-4-bromobenzoic acid and perform a Suzuki-Miyaura coupling with (3-methylphenyl)boronic acid. Similarly, starting with 2,4-difluorobenzoic acid would allow for the synthesis of derivatives with an additional fluorine atom.

Nucleophilic aromatic substitution (SNAr) reactions can also be utilized to introduce a fluorine atom at a specific position. For instance, a precursor with a suitable leaving group, such as a nitro or chloro group, at the desired position can be reacted with a fluoride (B91410) source like potassium fluoride in the presence of a phase-transfer catalyst.

A patent describes a process for the preparation of fluorinated benzoic acids where an alkylating agent selectively reacts at the 2-position of a fluorobenzoic acid, suggesting that direct modification of a pre-existing fluorinated ring system is also a viable strategy under specific conditions. google.com

Table 2: Synthetic Approaches for Modifying Fluorine Position

| Target Compound | Starting Material 1 | Starting Material 2 | Key Reaction |

| 3-Fluoro-4-(3-methylphenyl)benzoic acid | 3-Fluoro-4-bromobenzoic acid | (3-methylphenyl)boronic acid | Suzuki-Miyaura Coupling |

| 2,5-Difluoro-4-(3-methylphenyl)benzoic acid | 2,5-Difluoro-4-bromobenzoic acid | (3-methylphenyl)boronic acid | Suzuki-Miyaura Coupling |

| 2-Fluoro-5-(3-methylphenyl)benzoic acid | 5-Bromo-2-fluorobenzoic acid | (3-methylphenyl)boronic acid | Suzuki-Miyaura Coupling |

This table provides examples of potential synthetic routes.

The synthesis of these analogs often involves multi-step sequences, and purification of the final products can be challenging due to the presence of regioisomers. Careful control of reaction conditions and chromatographic separation are typically required to obtain the desired isomer with high purity.

Synthesis of Benzoic Acid Derivatives with Heterocyclic Moieties

The incorporation of heterocyclic moieties into the structure of this compound can significantly alter its physicochemical properties, such as solubility and hydrogen bonding capacity, and can introduce new interactions with biological targets. nih.gov A variety of synthetic methods are available for the preparation of such derivatives, often involving the formation of the heterocyclic ring from a functionalized benzoic acid precursor.

One common strategy is the synthesis of oxadiazole and thiadiazole derivatives. These five-membered heterocyclic rings are frequently used as bioisosteres for carboxylic acids and amides. The synthesis of 1,3,4-oxadiazoles can be achieved by reacting the carboxylic acid with a hydrazine derivative to form a hydrazide, which is then cyclized, for example, with carbon disulfide followed by oxidative cyclization. nih.govresearchgate.netresearchgate.net Similarly, 1,3,4-thiadiazoles can be prepared from the corresponding hydrazide by reaction with a thiocarbonyl source. nih.govresearchgate.net

Another approach is to introduce heterocyclic rings as substituents on one of the phenyl rings. This can be accomplished using cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a bromo-substituted benzoic acid derivative is reacted with a heterocyclic boronic acid (e.g., pyridineboronic acid, pyrimidineboronic acid). researchgate.net

Table 3: Examples of Heterocyclic Derivatives and Synthetic Strategies

| Heterocyclic Moiety | Synthetic Precursor | Key Reagent(s) |

| 1,3,4-Oxadiazole | 2-Fluoro-4-(3-methylphenyl)benzoyl hydrazide | Carbon disulfide, then an oxidizing agent |

| 1,3,4-Thiadiazole | 2-Fluoro-4-(3-methylphenyl)benzoyl hydrazide | Thiophosgene or Lawesson's reagent |

| Pyridinyl | Methyl 4-bromo-2-fluorobenzoate | Pyridine-3-boronic acid (via Suzuki coupling) |

| Pyrimidinyl | Methyl 4-bromo-2-fluorobenzoate | Pyrimidine-5-boronic acid (via Suzuki coupling) |

This table illustrates potential synthetic pathways towards heterocyclic derivatives.

The synthesis of these derivatives expands the chemical diversity of the library and allows for the exploration of new binding modes and interactions with the target protein. The choice of the heterocyclic ring and its point of attachment can be guided by computational modeling to predict favorable interactions.

Comparative Analysis of Structural Analogs' Molecular Interaction Profiles

The evaluation of the molecular interaction profiles of structural analogs of this compound is crucial for understanding the structure-activity relationships and for guiding the design of more potent and selective compounds. Computational techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful tools for this purpose.

Molecular docking simulations can be used to predict the binding mode and affinity of the analogs within the active site of a target protein. By comparing the docked poses of different derivatives, one can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding. For example, modifying the substituents on the phenyl rings can alter the hydrophobic interactions with nonpolar residues in the binding pocket, while changing the position of the fluorine atom can affect electrostatic interactions.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a quantitative correlation between the 3D properties of the molecules and their biological activities. These methods generate contour maps that highlight the regions of the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to increase or decrease activity. This information is invaluable for the rational design of new derivatives with improved potency.

Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features that are responsible for the biological activity of a series of compounds. A pharmacophore model for the analogs of this compound would typically include features such as a hydrogen bond acceptor (the carboxylic acid), aromatic rings, and hydrophobic centers. This model can then be used to screen virtual libraries for new compounds with a similar arrangement of features.

Table 4: Predicted Interaction Profile of this compound Analogs

| Analog | Modification | Predicted Change in Interaction | Potential Impact on Activity |

| 1 | 3-Methyl to 3-Methoxy on phenyl ring | Increased hydrogen bonding potential | May increase or decrease activity depending on the nature of the binding pocket |

| 2 | 2-Fluoro to 3-Fluoro on benzoic acid | Altered electrostatic potential and dipole moment | Could affect binding orientation and affinity |

| 3 | Carboxylic acid to 1,3,4-Oxadiazole | Modified hydrogen bonding and electrostatic interactions | Potential for improved metabolic stability and altered binding |

This table presents a hypothetical analysis based on common principles of medicinal chemistry.

By integrating the results from these computational methods with experimental data, a comprehensive understanding of the molecular interaction profiles of the structural analogs can be developed, facilitating the design of the next generation of compounds with optimized properties.

Emerging Research Areas and Future Directions for 2 Fluoro 4 3 Methylphenyl Benzoic Acid

Application as Chemical Probes for Biological Systems

The structure of 2-Fluoro-4-(3-methylphenyl)benzoic acid makes it a promising candidate for the development of chemical probes. Chemical probes are small molecules used to study and manipulate biological systems. The fluorinated benzoic acid moiety can be a key component in probes designed for molecular imaging and the detection of specific analytes.

For instance, fluorinated nitro-benzoic esters have been used in probes that can selectively trap and signal the presence of reactive sulfur species like hydrogen persulfide (H₂S₂) through intramolecular cyclization, leading to a fluorescent output. nih.gov The this compound framework could be adapted for similar reaction-based sensing mechanisms. The fluorine atom itself can serve as a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying molecular interactions and cellular environments without the background noise typical of ¹H NMR.

Furthermore, the biaryl structure is a common feature in molecules that bind to protein targets. nih.govresearchgate.net By modifying the carboxylic acid group to link to fluorescent dyes or other reporter tags, derivatives of this compound could be developed as specific probes to investigate protein function and localization within cells.

Role in Advanced Materials Science (e.g., self-assembly monolayers)

In materials science, aromatic carboxylic acids are highly valued for their ability to form well-ordered, self-assembled monolayers (SAMs) on various surfaces. au.dksemanticscholar.org These organized layers are created by anchoring the carboxylic acid group onto a substrate, like silver or copper, resulting in a surface with tailored chemical and physical properties. au.dkacs.org

The structure of this compound is well-suited for this application. The carboxylic acid provides a strong anchoring point, while the biaryl core dictates the packing and orientation of the molecules in the monolayer. The presence of the fluorine atom can significantly influence the intermolecular interactions and the surface properties of the SAM. Fluorination is known to affect hydrophobicity, thermal stability, and electronic characteristics, which are critical for applications in electronics, sensors, and coatings. man.ac.uknih.govacs.org

Research has shown that while fluorination can sometimes hinder the self-assembly of a single type of molecule, it can enhance the formation of complex, bimolecular networks when combined with other non-fluorinated molecules. rsc.orgbrighton.ac.uk This opens up possibilities for creating sophisticated, patterned surfaces with unique functionalities by co-depositing this compound with other complementary molecules.

Development of Novel Synthetic Methodologies

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with broad applications in drug discovery and materials science. nih.govrsc.org The construction of molecules like this compound typically relies on cross-coupling reactions, such as the Suzuki-Miyaura coupling. However, ongoing research focuses on developing more efficient, sustainable, and versatile synthetic methods.

Recent advancements include novel catalytic systems that enable the direct C-H arylation of arenes, which avoids the need to pre-functionalize both coupling partners. nih.gov Another innovative approach involves using carboxylic acids as donors for both aryl groups in a sequential decarbonylative coupling process, providing an orthogonal route to valuable biaryls. rsc.org

Furthermore, methods for the direct fluorination of organic molecules are rapidly evolving. researchgate.netchemrxiv.org Photocatalytic C-H fluorination and deoxyfluorination of phenols are emerging techniques that could provide new pathways to synthesize fluorinated biaryl precursors. researchgate.net The development of methods to directly convert carboxylic acids into acyl fluorides using reagents like benzothiazolium salts also presents a streamlined approach for creating derivatives. nih.gov These cutting-edge synthetic strategies promise to make this compound and related structures more accessible for research and development.

| Synthetic Approach | Description | Potential Advantage |

| Decarbonylative Coupling | Uses carboxylic acids as donors for both aryl groups in a sequential process. rsc.org | Utilizes readily available precursors for both halves of the biaryl structure. |

| Direct C-H Arylation | Forms the biaryl bond by activating a C-H bond on one arene and coupling it with an aryl halide. nih.gov | Reduces the number of synthetic steps by avoiding pre-functionalization. |

| Modern Deoxyfluorination | Converts phenols or carboxylic acids directly into fluorinated compounds or acyl fluorides. researchgate.netnih.gov | Offers alternative and potentially milder routes to introduce fluorine. |

Advanced Analytical Methodologies for Characterization and Quantification

Precise characterization and quantification are critical for any research involving a specific chemical compound. For this compound, a suite of advanced analytical techniques is employed to ensure its identity, purity, and concentration in various matrices.

Structural Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for elucidating the molecular structure. ¹⁹F NMR is particularly powerful for confirming the presence and chemical environment of the fluorine atom.

Mass Spectrometry (MS): High-resolution mass spectrometry provides an exact mass measurement, confirming the elemental composition of the molecule.

X-ray Crystallography: For crystalline samples, this technique can determine the precise three-dimensional arrangement of atoms and the conformation of the molecule in the solid state. nih.gov

Quantification and Purity Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or MS detectors, is the primary method for assessing the purity of a sample and for quantifying its concentration in solutions.

Gas Chromatography (GC): For volatile derivatives, GC can be used for separation and quantification.

These analytical methods are crucial for quality control in synthesis and for accurately interpreting results in biological or materials science experiments.

Exploration in Radiopharmaceutical Precursor Chemistry (e.g., ¹⁸F labeling)

One of the most exciting future directions for this compound is its potential use as a precursor in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. nih.gov PET is a non-invasive diagnostic imaging technique that uses molecules labeled with a positron-emitting radionuclide, most commonly fluorine-18 (¹⁸F). nih.govbohrium.com

The stable fluorine atom (¹⁹F) on the this compound molecule cannot be used for PET. However, the core structure is an ideal scaffold for developing a labeling precursor. The synthesis would involve replacing the ¹⁹F atom or another group on the aromatic ring with the radioactive ¹⁸F isotope in the final step of the synthesis. This "late-stage fluorination" is critical due to the short 109.8-minute half-life of ¹⁸F. nih.govresearchgate.net

Developing efficient methods for ¹⁸F-labeling of aromatic molecules, especially those that are not activated by electron-withdrawing groups, is a significant area of research. ingentaconnect.com Strategies often involve synthesizing precursors containing groups like nitro, iodonium salts, or boronic esters that can be readily displaced by nucleophilic [¹⁸F]fluoride. nih.govresearchgate.netingentaconnect.com Given that many PET tracers are based on biaryl structures, this compound represents a valuable platform for designing new imaging agents for oncology, neurology, and cardiology. mdpi.comalmacgroup.com

| Radiolabeling Strategy | Precursor Type | Description |

| Nucleophilic Aromatic Substitution | Nitro- or Halonium-substituted biaryl | The leaving group is displaced by [¹⁸F]fluoride, often requiring high temperatures. nih.govingentaconnect.com |

| Copper-Mediated Radiofluorination | Boronic ester-substituted biaryl | A milder method for introducing [¹⁸F]fluoride into aryl systems. researchgate.net |

| Silicon-Fluoride Acceptor (SiFA) | SiFA-containing biaryl | Allows for rapid isotopic exchange with [¹⁸F]fluoride under mild conditions. bohrium.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-fluoro-4-(3-methylphenyl)benzoic acid, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves halogenation and subsequent coupling reactions. For example, fluoro-substituted benzoic acids are often synthesized via bromination of precursor ketones followed by hydrolysis (e.g., using HOBr) and demethylation with BBr₃ . Yield optimization may require temperature control (e.g., 45°C for intermediate steps) and purification via HPLC or silica column chromatography . Adjusting stoichiometry of reagents like BBr₃ (e.g., 8 equivalents) can enhance demethylation efficiency .

Q. How can NMR spectroscopy resolve structural ambiguities in fluorinated benzoic acid derivatives?

- Methodological Answer : H and F NMR are critical for confirming substitution patterns. For instance, in 2-fluoro-4-(trifluoroethoxy)benzoic acid, coupling constants (e.g., for aromatic protons) and splitting patterns distinguish ortho/para fluorine effects . Integration of peaks (e.g., δ 11.0 ppm for COOH) and comparison with computational predictions (e.g., PubChem data) help validate assignments .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : High-pressure liquid chromatography (HPLC) with C18 columns and eluents like 1% acetic acid–methanol–water mixtures is effective . For less polar intermediates, silica gel chromatography using ethyl acetate/petroleum ether gradients (e.g., 30:70) can separate isomers . Recrystallization from ethanol/water may improve purity for crystalline derivatives .

Advanced Research Questions

Q. How does X-ray crystallography using SHELX software refine the crystal structure of fluorinated benzoic acids?

- Methodological Answer : SHELXL is widely used for small-molecule refinement. Key steps include: